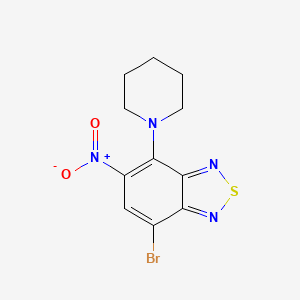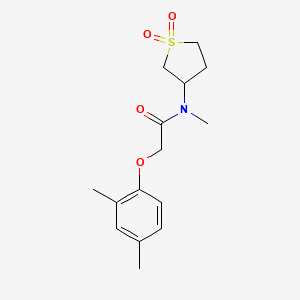![molecular formula C19H24N2O2 B4057783 N-ethyl-N-[1-(4-methoxyphenyl)propyl]-2-pyridin-3-ylacetamide](/img/structure/B4057783.png)
N-ethyl-N-[1-(4-methoxyphenyl)propyl]-2-pyridin-3-ylacetamide
Vue d'ensemble
Description
N-ethyl-N-[1-(4-methoxyphenyl)propyl]-2-pyridin-3-ylacetamide is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.183778013 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Medicinal Compounds
Compounds containing the 4-methoxyphenyl group, such as "N-ethyl-N-[1-(4-methoxyphenyl)propyl]-2-pyridin-3-ylacetamide," have been synthesized for their potential medicinal properties. For instance, Pyrrolidine-3-carboxylic acids have been explored for their endothelin antagonist activities, indicating the significance of such compounds in developing treatments for conditions influenced by endothelin, such as cardiovascular diseases (H. Jae et al., 1997). Similarly, efforts to synthesize key intermediates for β-lactam antibiotics highlight the role of 4-methoxyphenyl-derived compounds in antibiotic development (G. Cainelli et al., 1998).
Material Science and Analysis
In material science, the analysis and characterization of compounds, including those with 4-methoxyphenyl groups, are critical. For example, the X-ray powder diffraction data for a related compound provide foundational information for understanding the crystalline structure, which is essential for the development of new materials and drugs (Qing Wang et al., 2017).
Chemical Synthesis Methodologies
Research into efficient synthesis methods for producing compounds with specific functionalities, including those related to "this compound," is ongoing. The development of novel synthesis pathways contributes to the broader field of organic chemistry by providing more efficient, cost-effective, and environmentally friendly methods for producing complex molecules. The exploration of microwave-assisted synthesis versus conventional methods for triazole analogues offers insights into improving synthetic efficiency and yield (N. Virk et al., 2018).
Molecular Docking and Enzyme Inhibition
Molecular docking studies involving compounds like "this compound" provide valuable insights into their potential as enzyme inhibitors or therapeutic agents. These studies help in understanding the interaction between such compounds and biological targets, aiding in the design of more effective and selective drugs. The investigation of novel dipeptide derivatives for antimicrobial activity and imaging agent potential showcases the application of such compounds in developing new therapeutics and diagnostic tools (I. Abdel-Ghany et al., 2013).
Propriétés
IUPAC Name |
N-ethyl-N-[1-(4-methoxyphenyl)propyl]-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-18(16-8-10-17(23-3)11-9-16)21(5-2)19(22)13-15-7-6-12-20-14-15/h6-12,14,18H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMPJRZRCZNLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)N(CC)C(=O)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B4057702.png)


![N-(4-hydroxyphenyl)-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4057721.png)
![4-[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-7-methylthieno[3,2-d]pyrimidine](/img/structure/B4057727.png)
![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4057729.png)

![3-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4057735.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylbutanamide](/img/structure/B4057744.png)
![4-chloro-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzamide](/img/structure/B4057747.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4057755.png)
![N-[(1-adamantylamino)carbonothioyl]-2-chloro-5-iodobenzamide](/img/structure/B4057763.png)
![N-[(1-adamantylamino)carbonothioyl]-3-methylbenzamide](/img/structure/B4057769.png)
![N-allyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4057776.png)
